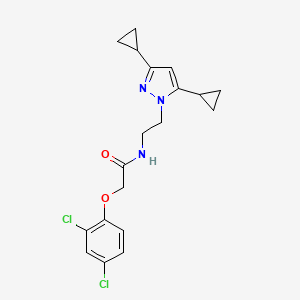

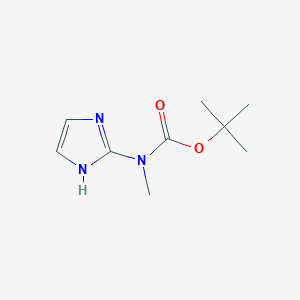

![molecular formula C9H17ClN2O2 B2770558 {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride CAS No. 1431964-02-1](/img/structure/B2770558.png)

{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Isoxazoles, such as the one in this compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of “{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride” includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains an isopropyl group and a methoxyethylamine group.Chemical Reactions Analysis

The synthesis of isoxazoles, like the one in this compound, often involves (3 + 2) cycloaddition reactions . These reactions typically involve an alkyne acting as a dipolarophile and a nitrile oxide acting as the dipole .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Isoxazole derivatives are prevalent in commercially available drugs. Researchers have focused on developing eco-friendly synthetic strategies for isoxazole synthesis. Metal-catalyzed reactions (such as employing Cu(I) or Ru(II) as catalysts) have been common, but they suffer from drawbacks like high costs, toxicity, and waste generation. Therefore, alternative metal-free synthetic routes have gained attention . The compound could be explored for its potential as a drug candidate.

Anti-Inflammatory Properties

Given the isoxazole scaffold’s prevalence in anti-inflammatory drugs, investigating the anti-inflammatory activity of this compound is worthwhile. It may inhibit cyclooxygenase-1 (COX-1), a promising therapeutic target for cancer and neurodegenerative diseases .

Synthetic Methodology Development

Researchers might investigate novel synthetic routes for isoxazole derivatives. Green approaches, such as metal-free reactions, could be explored to enhance sustainability and reduce environmental impact .

作用機序

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

It can be inferred that the compound interacts with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

It is known that isoxazole derivatives have significant biological interests . They are involved in various synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Result of Action

It is known that isoxazole derivatives have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

特性

IUPAC Name |

2-[(3-propan-2-yl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-7(2)9-5-8(13-11-9)6-12-4-3-10;/h5,7H,3-4,6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVGKBTUFKFYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)COCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)

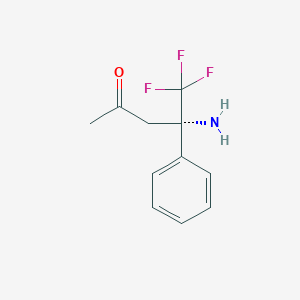

![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)